2-Bromo-9-(2,3,4-trifluorophenoxy)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-a]azepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-9-(2,3,4-trifluorophenoxy)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-a]azepine is a heterocyclic compound that belongs to the class of triazoloazepines. This compound is characterized by the presence of a triazole ring fused to an azepine ring, with a bromine atom and a trifluorophenoxy group attached to the structure. The unique combination of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-9-(2,3,4-trifluorophenoxy)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-a]azepine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving enaminonitriles and benzohydrazides.
Introduction of the Azepine Ring: The azepine ring is introduced through a nucleophilic addition followed by condensation reactions.
Bromination and Trifluorophenoxy Substitution: The final steps involve the bromination of the azepine ring and the substitution of the trifluorophenoxy group.
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of microwave-assisted synthesis can be advantageous due to its efficiency and eco-friendly nature. Additionally, continuous flow reactors may be employed to enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-9-(2,3,4-trifluorophenoxy)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-a]azepine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Condensation Reactions: The triazole and azepine rings can participate in condensation reactions with various electrophiles, leading to the formation of new heterocyclic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions include substituted derivatives, oxides, and reduced forms of the original compound. These products can exhibit different chemical and biological properties, making them valuable for further research and applications .
Scientific Research Applications
2-Bromo-9-(2,3,4-trifluorophenoxy)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-a]azepine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Bromo-9-(2,3,4-trifluorophenoxy)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-a]azepine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Flubrotizolam: A thienotriazolodiazepine derivative with sedative and anxiolytic effects.
1,2,4-Triazolo[1,5-a]pyridines: Compounds with a similar triazole ring structure, exhibiting various biological activities.
1,2,4-Triazole Derivatives: Compounds with a triazole nucleus, used in medicinal chemistry for their diverse pharmacological properties.
Uniqueness
2-Bromo-9-(2,3,4-trifluorophenoxy)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-a]azepine is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the bromine atom and trifluorophenoxy group enhances its reactivity and potential for various applications in scientific research .
Properties
Molecular Formula |
C13H11BrF3N3O |
---|---|
Molecular Weight |
362.14 g/mol |
IUPAC Name |
2-bromo-9-(2,3,4-trifluorophenoxy)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-a]azepine |
InChI |
InChI=1S/C13H11BrF3N3O/c14-13-18-12-9(3-1-2-6-20(12)19-13)21-8-5-4-7(15)10(16)11(8)17/h4-5,9H,1-3,6H2 |
InChI Key |
SNEJELBVVJOTDH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2C(=NC(=N2)Br)C(C1)OC3=C(C(=C(C=C3)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.